molecular formula C13H19BFNO2 B6308173 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 2121512-12-5

3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B6308173
CAS No.: 2121512-12-5
M. Wt: 251.11 g/mol
InChI Key: MRBUWGDJGBIJGD-UHFFFAOYSA-N
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Description

This boronate ester derivative (CAS: 2121512-12-5, molecular formula: C₁₃H₁₉BFNO₂) features a fluorinated aniline core with an N-methyl group and a pinacol boronate ester at the 5-position. It is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Key properties include a purity of 97%, storage at 2–8°C under inert conditions, and safety warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitivity .

Properties

IUPAC Name

3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBUWGDJGBIJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136770
Record name Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-12-5
Record name Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 3-bromo-5-fluoro-N-methylaniline (2.0 g, 9.4 mmol) is combined with bis(pinacolato)diboron (2.86 g, 11.25 mmol), potassium acetate (1.38 g, 14.06 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.26 g, 0.28 mmol) in 1,4-dioxane. Tricyclohexylphosphine (0.184 g, 0.656 mmol) is added as a ligand to stabilize the palladium complex. The mixture is heated to 120°C under microwave irradiation for 30 minutes, yielding the target compound in near-quantitative conversion.

Key Observations:

  • Catalyst System : Pd₂(dba)₃ with tricyclohexylphosphine ensures efficient transmetallation and boron group transfer.

  • Solvent Choice : 1,4-Dioxane provides optimal solubility for both the substrate and boron reagent.

  • Base Role : Potassium acetate neutralizes HBr generated during the reaction, preventing catalyst poisoning.

Yield and Purity

The crude product is purified via filtration through a palladium scavenger (e.g., Silicycle DMT) and subsequent solvent evaporation. This method achieves a yield of 95% with high purity (>98% by LCMS).

Directed Ortho-Metalation (DoM) Followed by Boronation

An alternative approach employs directed ortho-metalation to install the boronate group regioselectively. This method is advantageous when halogenated precursors are unavailable or costly.

Stepwise Procedure

  • Lithiation : The starting material, 3-fluoro-N-methylaniline , is treated with sec-butyllithium (sec-BuLi) in tetrahydrofuran (THF) at -45°C to generate a lithiated intermediate.

  • Boronation : The intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -15°C, followed by quenching with aqueous ammonium chloride.

Optimization Insights:

  • Temperature Control : Maintaining sub-zero temperatures (-45°C to -15°C) prevents side reactions such as dimerization.

  • Substrate Protection : The amine group is often protected (e.g., as a Boc derivative) to avoid undesired lithiation at the nitrogen.

Comparative Performance

While this method offers precise regiocontrol, yields are moderate (70–80% ) due to competing protonation pathways.

Cross-Coupling with Preformed Boronic Acids

A less common strategy involves coupling a preformed boronic acid with a fluoro-methylaniline derivative via Suzuki-Miyaura cross-coupling . For example, 3-fluoro-N-methyl-5-bromoaniline can react with pinacol borane in the presence of Pd(PPh₃)₄ and sodium carbonate.

Reaction Parameters

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : Dimethylformamide (DMF) at 80°C

  • Base : Na₂CO₃ (2 equiv)

Challenges and Solutions

  • Boronic Acid Stability : The boronate ester is preferred over the free boronic acid to enhance stability during coupling.

  • Byproduct Formation : Excess base can deprotect the amine, necessitating careful stoichiometric control.

Comparative Analysis of Methods

Parameter Miyaura Borylation Directed Metalation Cross-Coupling
Yield90–95%70–80%60–75%
Reaction Time0.5–2 h4–6 h12–24 h
RegioselectivityHighVery HighModerate
Catalyst CostModerateLowHigh

The Miyaura method is favored for its rapid kinetics and scalability, whereas directed metalation excels in regiochemical precision. Cross-coupling remains a niche option due to lower efficiency.

Mechanistic Considerations

Miyaura Borylation Pathway

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of the substrate.

  • Transmetallation : B₂pin₂ transfers a boron group to the palladium center.

  • Reductive Elimination : The Pd–B bond cleaves, releasing the boronate product.

Directed Metalation Pathway

  • Deprotonation : sec-BuLi abstracts a proton ortho to the directing group (amine).

  • Boron Electrophile Quench : The lithiated species reacts with the boron reagent to form the C–B bond.

Scalability and Industrial Feasibility

Miyaura borylation is readily scalable, with demonstrated success in kilogram-scale syntheses. Key considerations include:

  • Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) reduce costs.

  • Solvent Recovery : 1,4-Dioxane is distilled and reused to minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aniline moiety. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the aniline group can be oxidized to form nitroso or nitro derivatives.

    Coupling Reactions: The boron-containing dioxaborolane ring makes the compound suitable for Suzuki-Miyaura coupling reactions, allowing it to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

    Oxidation Products: Nitroso or nitro derivatives.

    Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development
The compound's boron-containing structure allows it to participate in reactions that are crucial for drug synthesis. Boron compounds are often used in the development of pharmaceuticals due to their ability to form stable complexes with various biological molecules. Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of biologically active molecules .

b. Anticancer Agents
Studies have explored the potential of boron-containing compounds in cancer therapy. The presence of fluorine enhances the lipophilicity of the molecule, which can improve cellular uptake and efficacy against cancer cells. Preliminary investigations suggest that compounds similar to 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may exhibit cytotoxic effects on specific cancer cell lines .

Material Science

a. Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. The incorporation of boron into polymer frameworks can enhance thermal stability and mechanical properties. Research has demonstrated that polymers synthesized with boron-containing monomers exhibit improved performance characteristics compared to traditional polymers .

b. Sensor Technology
Due to its electronic properties, this compound can be utilized in the development of sensors for detecting chemical substances. The fluorine atom contributes to the electronic properties necessary for sensor applications, allowing for sensitive detection methods in various environmental and industrial applications .

Agricultural Chemistry

a. Agrochemical Development
Boron compounds play a significant role in agriculture as micronutrients and as active ingredients in pesticides and herbicides. The structural characteristics of this compound may lead to the development of new agrochemicals that are more effective or environmentally friendly compared to existing options .

Case Studies

Application Area Study Reference Findings
Medicinal Chemistry Demonstrated potential as an anticancer agent with specific cytotoxicity.
Material Science Enhanced thermal stability in polymers synthesized with boron-containing monomers.
Agricultural Chemistry Potential use in developing effective agrochemicals with lower environmental impact.

Mechanism of Action

The mechanism by which 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors would depend on its structural features and functional groups.

Comparison with Similar Compounds

Fluorinated Aniline Boronate Esters

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 710348-95-1, C₁₂H₁₇BFNO₂): Key Difference: Lacks the N-methyl group, resulting in reduced steric hindrance and altered solubility. Reactivity: The absence of the N-methyl group may enhance nucleophilicity in cross-coupling reactions but reduces stability against oxidation. Safety: Less hazardous (H302: harmful if swallowed) compared to the target compound .
  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 819057-45-9): Key Difference: Fluorine at the 4-position (para to boronate) instead of 3-position (meta).

N-Substituted Aniline Boronate Esters

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Compound 13 in ): Key Difference: Dimethylamino group at the 4-position instead of N-methyl and fluorine. Applications: Used in fluorescence probes (e.g., DSTBPin) due to electron-donating dimethylamino groups, contrasting with the target compound’s pharmaceutical utility . Synthesis Yield: 32–54% from halogenated precursors, comparable to the target compound’s typical yields .
  • 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1349734-00-4):

    • Key Difference : Ethyl group at the 4-position and boronate at the 2-position.
    • Steric Effects : Ortho-substitution creates steric hindrance, reducing reactivity in cross-couplings compared to the target compound’s meta/para-substitution pattern .

Heterocyclic and Functionalized Analogs

  • 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound 14 in ):

    • Key Difference : Benzo[b]thiophene replaces the aniline ring.
    • Applications : Suited for organic electronics due to extended conjugation, unlike the target compound’s focus on medicinal chemistry .
  • N-(3-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline :

    • Key Difference : Bromobenzyl group introduces a handle for further functionalization.
    • Reactivity : The bromine allows for subsequent cross-couplings, a feature absent in the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Key Applications Yield/Purity Hazard Profile
3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline 2121512-12-5 C₁₃H₁₉BFNO₂ 3-F, N-Me, 5-boronate Pharmaceuticals 97% purity H315, H319, H335
3-Fluoro-5-(dioxaborolan-2-yl)aniline 710348-95-1 C₁₂H₁₇BFNO₂ 3-F, 5-boronate Intermediate chemistry N/A H302
N,N-Dimethyl-4-(dioxaborolan-2-yl)aniline N/A C₁₄H₂₁BNO₂ 4-boronate, N,N-Me₂ Fluorescence probes 32–54% Not reported
3-Fluoro-4-(dioxaborolan-2-yl)aniline 819057-45-9 C₁₂H₁₇BFNO₂ 4-F, 5-boronate Material science N/A Not reported

Research Findings and Implications

  • Electronic Effects : Fluorine’s position (meta vs. para) significantly impacts cross-coupling efficiency. Meta-substitution in the target compound balances electronic withdrawal and steric effects, optimizing reactivity .
  • N-Substitution : The N-methyl group enhances solubility in organic solvents but may reduce stability under acidic conditions compared to unsubstituted analogs .
  • Synthetic Routes : Palladium-catalyzed borylation (e.g., Miyaura borylation) is common, but yields vary with substituent electronic profiles (32–65% for similar compounds ).

Biological Activity

3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS Number: 2121512-12-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC13H19BFNO2
Molecular Weight251.1049 g/mol
CAS Number2121512-12-5
Purity97%
AppearanceN/A
Storage Temperature2-8°C

Biological Activity Overview

The biological activity of this compound is attributed to its unique structural features, which allow it to interact with various biological targets. Preliminary studies indicate that it exhibits significant anti-cancer properties.

1. Inhibition of Cancer Cell Proliferation

In vitro assays have demonstrated that this compound inhibits cell proliferation in several cancer cell lines. Notably:

  • IC50 Values : The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • Selectivity Index : It exhibited a nearly 20-fold difference in efficacy when tested against non-cancerous cells (e.g., MCF10A), highlighting its selectivity for cancer cells .

The mechanism underlying the anti-cancer activity involves the induction of apoptosis. This was evidenced by increased levels of caspase activity in treated samples .

Case Study 1: Anti-Cancer Activity

A focused study evaluated the effects of this compound on MDA-MB-231 cells and found:

  • Significant inhibition of cell growth.
  • Lesser effect on non-cancerous MCF10A cells.
  • Induction of apoptosis as indicated by increased caspase activity levels.

Case Study 2: Metastasis Inhibition

In vivo studies using a BALB/c nude mouse model inoculated with MDA-MB-231 cells revealed:

  • Treatment with the compound significantly reduced metastatic nodules compared to control groups.

This suggests potential utility in preventing cancer metastasis and supports its application in therapeutic settings .

Pharmacokinetics and Toxicology

While the pharmacokinetic profile has not been extensively characterized, preliminary data suggest that the compound has moderate solubility and stability under physiological conditions. Further studies are necessary to evaluate its metabolic stability and potential toxicological effects .

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how are the products characterized?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., bromo- or chloro-aniline derivatives). Key reagents include Pd(OAc)₂, ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine, and boronating agents such as bis(pinacolato)diboron . Characterization involves ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and boron-adjacent carbons) and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, in similar compounds, chemical shifts at δ ~7.5 ppm (aromatic protons) and δ ~25 ppm (quaternary carbons adjacent to boron) are diagnostic .

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

Purification is achieved via silica gel chromatography using gradients of ethyl acetate/hexane . Analytical methods include:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Differential Scanning Calorimetry (DSC) to confirm melting points (e.g., 89–94°C for related aniline-boronate esters) .
  • Elemental analysis to validate C, H, N, and B content .

Advanced Research Questions

Q. What strategies can optimize low yields in the borylation of halogenated aniline precursors?

Yield discrepancies between chloro- and bromo-precursors (e.g., 32% vs. 65% in similar syntheses) arise from differences in leaving-group reactivity. Optimization strategies include:

  • Catalyst tuning : Use Pd(dba)₂ with SPhos ligands for chloro-substrates .
  • Solvent effects : Dioxane or THF improves solubility and reaction homogeneity .
  • Temperature control : Elevated temperatures (110°C) enhance reaction rates for sterically hindered substrates .
  • Additives : K₂CO₃ or CsF can stabilize intermediates and reduce protodeboronation .

Q. How to resolve discrepancies in spectroscopic data during structure elucidation?

Contradictions in NMR or MS data may stem from rotamers (due to restricted rotation around the B–N bond) or residual solvents . Mitigation steps:

  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Compare ¹¹B NMR (δ ~30 ppm for boronate esters) with literature .
  • Validate HRMS data using DART ionization to avoid fragmentation artifacts .

Q. What are the best practices for X-ray crystallographic analysis of this compound?

For crystallography:

  • Grow crystals via slow evaporation in acetonitrile/water mixtures .
  • Use SHELXL for refinement, leveraging restraints for boron geometry (B–O bond lengths ~1.36 Å) .
  • Address disorder in the dioxaborolane ring by applying ISOR and DELU constraints .

Q. How to analyze byproducts in cross-coupling reactions involving this boronate ester?

Common byproducts include protodeboronated anilines or homocoupled biaryls . Analytical approaches:

  • LC-MS to detect low-abundance species (e.g., [M+H]⁺ ions).
  • ¹⁹F NMR to track fluorine retention in the product vs. byproducts .
  • Kinetic studies under varying Pd/ligand ratios to suppress undesired pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of this compound in Suzuki-Miyaura couplings?

Discrepancies may arise from substrate electronic effects (e.g., fluorine’s ortho-directing influence) or ligand steric bulk . For example:

  • Electron-deficient aryl halides (e.g., 4-CF₃-substituted partners) may require XPhos ligands for effective coupling .
  • Steric hindrance from the N-methyl group can slow transmetalation; microwave irradiation (100°C, 30 min) accelerates reactions .

Methodological Tables

Key Reaction Parameters Optimal Conditions Reference
Catalyst systemPd(OAc)₂ (2 mol%), SPhos (4 mol%)
SolventDioxane, 110°C, 4 h
Boronating agentB₂(pin)₂ (1.5 equiv)
PurificationSilica gel (EtOAc/hexane, 1:4)
Characterization¹H NMR (500 MHz, CDCl₃), HRMS (DART)

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